Product packaging for Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate(Cat. No.:CAS No. 898753-14-5)

Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate

Cat. No.: B1325937
CAS No.: 898753-14-5
M. Wt: 242.22 g/mol
InChI Key: NSIAFOFHAZEZGO-UHFFFAOYSA-N
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Description

Significance of β-Keto Esters as Versatile Synthetic Intermediates in Organic Chemistry

β-Keto esters are organic compounds characterized by a ketone functional group located at the beta position relative to an ester group. This unique structural arrangement confers a remarkable degree of chemical reactivity and versatility, establishing them as crucial building blocks in organic synthesis. The presence of acidic protons on the α-carbon (the carbon between the two carbonyl groups) allows for the ready formation of enolates, which are potent nucleophiles.

This reactivity enables β-keto esters to participate in a wide array of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecular skeletons. Key transformations involving β-keto esters include:

Alkylation: The enolate can be alkylated by reacting with alkyl halides, allowing for the introduction of various substituents.

Acylation: Reaction with acyl chlorides or anhydrides introduces an additional acyl group.

Claisen Condensation: A classic reaction where two ester molecules react to form a β-keto ester.

Knoevenagel Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated compounds.

Hantzsch Dihydropyridine Synthesis: A multi-component reaction used to synthesize dihydropyridines, a class of compounds with significant pharmacological applications.

The dual functionality of β-keto esters also allows for selective transformations. For instance, the ketone can be selectively reduced or the ester can be hydrolyzed and decarboxylated to yield a ketone. This versatility makes β-keto esters indispensable precursors for the synthesis of a diverse range of compounds, including natural products, pharmaceuticals, and advanced materials.

Strategic Role of Fluorine Atoms in Modulating Molecular Architecture, Reactivity, and Biological Interactions of Organic Molecules

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science to fine-tune molecular properties. Fluorine, being the most electronegative element, imparts unique characteristics to a molecule that are not achievable with other halogens.

The strategic incorporation of fluorine can lead to several beneficial effects:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the in vivo half-life of a drug.

Binding Affinity: Fluorine can participate in favorable interactions with biological targets such as enzymes and receptors. It can act as a hydrogen bond acceptor and engage in dipole-dipole and multipolar interactions, which can enhance the binding affinity and selectivity of a ligand. researchgate.net

Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule due to steric and electronic effects. This can be exploited to lock a molecule into a bioactive conformation, thereby enhancing its potency.

Given these profound effects, it is estimated that approximately 20-30% of all modern pharmaceuticals contain at least one fluorine atom. chemicalbook.com

Contextualizing Ethyl 4-(2,5-Difluorophenyl)-4-oxobutyrate within Contemporary Chemical Research, Highlighting the Combination of a β-Keto Ester Motif and a Difluorinated Aromatic Moiety

This compound is a molecule that strategically combines the synthetic versatility of a β-keto ester with the property-modulating effects of a difluorinated aromatic ring. This positions the compound as a highly valuable building block in contemporary chemical research, particularly in the field of medicinal chemistry.

The difluorinated phenyl group is of particular interest. The presence of two fluorine atoms on the aromatic ring can significantly enhance the molecule's potential for favorable biological interactions while also improving its metabolic stability. Research on related arylbutanoate derivatives has shown their utility in the synthesis of compounds with potential therapeutic applications, such as Src kinase inhibitors for cancer therapy. researchgate.net The specific 2,5-difluoro substitution pattern can influence the electronic properties and conformation of the molecule, which can be critical for its subsequent reactivity and the biological activity of its derivatives.

The β-keto ester portion of the molecule provides the chemical handles necessary for further synthetic elaboration. It can be used to construct a wide variety of heterocyclic systems, which are core structures in many pharmaceuticals. For example, fluorinated β-keto esters are known precursors for the synthesis of fluorinated pyrazoles, pyrimidines, and other nitrogen-containing heterocycles.

Therefore, this compound is not typically an end product itself, but rather a sophisticated starting material or intermediate. Its value lies in its potential to be transformed into more complex, novel fluorinated molecules with tailored properties for biological evaluation.

Scope and Objectives for In-Depth Academic Research on this compound

The primary scope of academic research centered on this compound involves its application as a synthetic precursor for the development of novel, biologically active compounds. The overarching objectives of such research can be summarized as follows:

Synthesis of Novel Heterocyclic Scaffolds: A major objective is to utilize the reactivity of the β-keto ester moiety to construct new fluorinated heterocyclic compounds. This involves reacting this compound with various binucleophiles (e.g., hydrazines, ureas, amidines) to generate libraries of compounds for biological screening.

Exploration of Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound and its derivatives, researchers can investigate how changes in the molecular architecture affect biological activity. The difluorophenyl group serves as a key component in these studies, allowing for an exploration of the impact of fluorine substitution on target binding and pharmacokinetic properties.

Development of New Synthetic Methodologies: Research may also focus on developing new and efficient synthetic methods that utilize this compound as a model substrate. This could involve exploring novel catalytic systems or reaction conditions for transformations of fluorinated β-keto esters.

Discovery of New Therapeutic Agents: The ultimate goal of much of the research involving this compound is the discovery of new drug candidates. The derivatives synthesized from this compound are often screened for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

In essence, this compound serves as a valuable starting point for research programs aimed at leveraging the synergistic benefits of fluorine substitution and the synthetic flexibility of β-keto esters to create next-generation pharmaceuticals and other functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12F2O3 B1325937 Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate CAS No. 898753-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(2,5-difluorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c1-2-17-12(16)6-5-11(15)9-7-8(13)3-4-10(9)14/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIAFOFHAZEZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645620
Record name Ethyl 4-(2,5-difluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-14-5
Record name Ethyl 2,5-difluoro-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(2,5-difluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Methodologies for the Synthesis of Ethyl 4 2,5 Difluorophenyl 4 Oxobutyrate and Its Analogues

Precursor Synthesis and Regioselective Functionalization of the 2,5-Difluorophenyl Moiety.

The successful synthesis of the target compound is critically dependent on the efficient preparation of appropriately functionalized 2,5-difluorophenyl precursors. The starting point for these precursors is often the commercially available 1,4-difluorobenzene (B165170). The strategic introduction of functional groups onto this aromatic core must be controlled to achieve the desired 2,5-substitution pattern.

Synthesis of Specific 2,5-Difluorophenyl-containing Starting Materials.

Several key 2,5-difluorophenyl-containing intermediates can be synthesized to serve as precursors for the final product. These include halogenated derivatives, which are amenable to metal-halogen exchange, and nitrated compounds, which can be converted into a range of other functionalities.

2,5-Difluoronitrobenzene (B1216864): A common strategy to functionalize 1,4-difluorobenzene is through electrophilic aromatic substitution. The fluorine atoms are activating, ortho-, para- directing groups. Nitration of 1,4-difluorobenzene with potassium nitrate (B79036) in sulfuric acid at low temperatures regioselectively yields 2,5-difluoronitrobenzene in high yield. chemicalbook.com This nitro-intermediate is highly valuable as it can be readily reduced to 2,5-difluoroaniline (B146615), which serves as a versatile precursor for diazonium salts and subsequent Sandmeyer-type reactions.

1-Bromo-2,5-difluorobenzene: This precursor is particularly useful for forming organometallic reagents, such as Grignard or organolithium species. It can be prepared from 1,4-difluorobenzene through bromination. chemicalbook.com Alternatively, it can be synthesized from 2,5-difluoroaniline via a Sandmeyer reaction. A general and high-yielding approach for converting arylamines to aryl bromides involves diazotization followed by decomposition of the diazonium salt in the presence of a copper(I) bromide catalyst. A related procedure for preparing 1-bromo-2-fluorobenzene (B92463) from o-bromoaniline using a modified Schiemann reaction provides a reliable template for this transformation. orgsyn.org

Table 1: Synthesis of Key 2,5-Difluorophenyl Precursors

PrecursorStarting MaterialKey ReagentsTypical YieldReference
2,5-Difluoronitrobenzene1,4-DifluorobenzeneKNO₃, H₂SO₄83% chemicalbook.com
1-Bromo-2,5-difluorobenzene2,5-DifluoroanilineNaNO₂, HBr, CuBrGoodAnalogous to orgsyn.org

Strategies for Ortho-, Meta-, and Para-Functionalization of Difluorinated Aromatics.

The regiochemical outcome of reactions on difluorinated benzenes is dictated by the directing effects of the fluorine atoms and any other substituents present.

Electrophilic Substitution: In 1,4-difluorobenzene, the two fluorine atoms work in concert to direct incoming electrophiles to the C2 position (which is equivalent to C3, C5, and C6). This makes reactions like Friedel-Crafts acylation and nitration highly regioselective, providing a direct route to 2,5-disubstituted aromatic compounds. chemicalbook.com This is the most direct strategy for introducing the oxobutanoate precursor at the correct position.

Directed Ortho-Metalation: A powerful strategy for achieving regiocontrol is directed ortho-metalation, typically using organolithium bases. The fluorine atom is a modest director, and lithiation of 1,4-difluorobenzene with lithium diisopropylamide (LDA) occurs at a position ortho to one of the fluorine atoms. chemicalbook.com In more complex systems, such as 1-bromo-2,5-difluorobenzene, the site of lithiation is determined by a competition between the directing effects of the substituents. The bromine atom is a stronger director than fluorine, suggesting that lithiation with a hindered base like LDA would likely occur at the C6 position, ortho to the bromine.

Halogen-Lithium Exchange: An alternative to deprotonation is halogen-lithium exchange, which is particularly effective for bromo- and iodo-aromatics. Treatment of 1-bromo-2,5-difluorobenzene with an alkyllithium reagent like n-butyllithium at low temperatures would be expected to selectively form 2,5-difluorophenyllithium. researchgate.netmdpi.com This organometallic intermediate can then be trapped with a suitable electrophile to introduce a functional group at the C1 position.

Construction of the β-Keto Ester Framework.

With a suitable 2,5-difluorophenyl precursor in hand, the next stage is the construction of the four-carbon β-keto ester side chain. Several classic named reactions are well-suited for this transformation.

Reformatsky-Type Reactions Utilizing 2,5-Difluorophenylacetonitrile or Related Substrates with α-Haloesters.

The Reformatsky reaction traditionally involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. A variation of this reaction, known as the Blaise reaction, utilizes a nitrile as the electrophile substrate.

In a hypothetical synthesis, 2,5-difluorobenzonitrile (B1295057) could react with the zinc enolate of an α-haloester, such as ethyl bromoacetate. The organozinc reagent, formed by the oxidative insertion of zinc dust into the carbon-bromine bond of the ester, would add to the nitrile carbon. mdpi.com Subsequent acidic workup would hydrolyze the resulting imine intermediate to a ketone, directly yielding the target β-keto ester, Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate. The reaction is typically carried out in an inert solvent like THF or benzene (B151609). Although less common than reactions with aldehydes or ketones, this method provides a direct route from a nitrile precursor to the desired β-keto ester framework.

Friedel-Crafts Acylation Followed by Esterification to Form the Oxobutanoate Chain.

Perhaps the most direct and industrially scalable method for synthesizing the target molecule's core structure is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or an anhydride (B1165640), catalyzed by a strong Lewis acid. chemistryjournals.net

A highly effective strategy involves the acylation of 1,4-difluorobenzene with succinic anhydride in the presence of anhydrous aluminum chloride (AlCl₃). stackexchange.com The reaction proceeds via the formation of an acylium ion intermediate, which then attacks the electron-rich difluorobenzene ring. As discussed previously, the fluorine atoms direct the substitution to the ortho position, leading to the formation of 4-(2,5-difluorophenyl)-4-oxobutanoic acid as the sole regioisomer. A similar reaction using biphenyl (B1667301) instead of 1,4-difluorobenzene is known to proceed efficiently, providing a strong precedent for this method. google.com The resulting carboxylic acid can then be readily converted to the final product, this compound, through a standard Fischer esterification using ethanol (B145695) and a catalytic amount of strong acid (e.g., H₂SO₄).

Table 2: Friedel-Crafts Acylation for β-Keto Acid Synthesis

Aromatic SubstrateAcylating AgentCatalystSolventProductReference
1,4-DifluorobenzeneSuccinic anhydrideAlCl₃(e.g., Dichloroethane, Nitrobenzene)4-(2,5-Difluorophenyl)-4-oxobutanoic acidAnalogous to google.com
BiphenylSuccinic anhydrideAlCl₃Chlorobenzene4-(4-Biphenylyl)-4-oxobutanoic acid google.com

Claisen-Type Condensations and Related Methodologies for β-Keto Ester Formation.

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that joins two ester molecules to form a β-keto ester. libretexts.org For the synthesis of unsymmetrical products like the target molecule, a "crossed" or "mixed" Claisen condensation is required, where one of the ester partners is non-enolizable (lacks α-hydrogens). wikipedia.orglibretexts.org

Two plausible strategies can be envisioned:

Using an Aromatic Ester as the Electrophile: Ethyl 2,5-difluorobenzoate, which is non-enolizable, can serve as the electrophilic partner. It can be reacted with the enolate of ethyl acetate (B1210297), formed by a strong base such as sodium ethoxide or lithium diisopropylamide (LDA). The ethyl acetate enolate would act as the nucleophile, attacking the carbonyl of the aromatic ester. Subsequent elimination of an ethoxide leaving group would yield the desired this compound. openstax.orgmasterorganicchemistry.com

Using an Aromatic Ketone as the Nucleophile: An alternative approach involves forming the enolate of a 2,5-difluorophenyl-containing ketone, such as 2,5-difluoroacetophenone. This enolate can then react with a non-enolizable carbonyl compound that can introduce the required ester functionality. Diethyl carbonate is an excellent reagent for this purpose. The ketone enolate attacks one of the ester carbonyls of diethyl carbonate, and subsequent elimination of ethoxide furnishes the final β-keto ester product. This method is particularly effective for converting methyl ketones into β-keto esters.

These Claisen-based methodologies offer synthetic flexibility, allowing for the construction of the target framework from different sets of readily available precursors.

Knoevenagel Condensation Approaches with Appropriate Aldehyde Precursors and Ethyl Acetoacetate (B1235776) Analogs

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, involving the reaction of a carbonyl compound with an active methylene (B1212753) compound, typically in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com For the synthesis of precursors to this compound, a viable pathway involves the condensation of 2,5-difluorobenzaldehyde (B1295323) with an ethyl acetoacetate analog. The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org Subsequent reduction of the double bond would lead to the desired saturated carbon skeleton.

The choice of catalyst is critical to the success of the Knoevenagel condensation. While traditionally performed with weak bases like piperidine (B6355638) or pyridine (B92270), modern methodologies employ a range of catalysts to improve yields, shorten reaction times, and enhance process sustainability. wikipedia.orgaston.ac.uk These include solid-supported catalysts, ionic liquids, and phase-transfer catalysts, which can facilitate easier product separation and catalyst recycling. aston.ac.ukresearchgate.netresearchgate.net For example, the condensation of various benzaldehydes with ethyl acetoacetate has been effectively catalyzed by piperidine and trifluoroacetic acid, or conducted in ionic liquids to create a greener protocol. researchgate.netresearchgate.net

The reaction between 2,5-difluorobenzaldehyde and ethyl acetoacetate would yield Ethyl 2-acetyl-3-(2,5-difluorophenyl)acrylate. The conditions can be optimized by screening different catalysts and solvents, as shown in the table below.

Table 1: Exemplary Catalytic Systems for Knoevenagel Condensation

Catalyst Solvent Conditions Advantages
Piperidine/Acetic Acid Toluene/Benzene Reflux Traditional method, effective for many substrates. researchgate.netresearchgate.net
Imidazolium-based Ionic Liquids Ionic Liquid (as solvent and catalyst) Room Temperature Green chemistry approach, catalyst recyclability. aston.ac.uk
Cesium-exchanged NaX zeolite Microreactor 413 K Improved selectivity and conversion, suitable for continuous flow. researchgate.net
Morpholine/Acetic Acid Ionic Liquids Room Temperature Greener protocol compared to traditional solvents. researchgate.net

Esterification Procedures for the Introduction of the Ethyl Group, including Catalyst Selection and Reaction Conditions

The introduction of the ethyl ester functionality is a critical step in the synthesis of the title compound. While direct esterification of the corresponding β-keto acid is an option, these acids are often unstable and prone to decarboxylation. rsc.org Therefore, transesterification of a more readily available ester (e.g., a methyl or tert-butyl ester) with ethanol is a more common and practical approach. rsc.orgresearchgate.net

Transesterification of β-keto esters can be catalyzed by a wide array of catalysts, including acids, bases, organocatalysts, and enzymes. researchgate.netrsc.org The choice of catalyst depends on the substrate's sensitivity and the desired reaction conditions. Environmentally benign catalysts, such as boric acid and its silica-supported variants, have gained traction for their mild conditions, high yields, and recyclability. rsc.orgrsc.org For instance, silica-supported boric acid has been used for the efficient transesterification of various β-keto esters with primary and secondary alcohols under solvent-free conditions, offering high purity and synthetic efficiency (87–95% yield). rsc.org

Amine catalysts like 4-(dimethylamino)pyridine (4-DMAP) are also effective, although they may not be suitable for non-enolisable β-keto esters. rsc.org The reaction conditions, such as temperature and the use of molecular sieves to remove the alcohol byproduct, can be optimized to drive the equilibrium towards the desired product. rsc.org

Table 2: Catalyst Selection for Transesterification of β-Keto Esters

Catalyst System Alcohol Type Conditions Key Features
Boric Acid Primary, Secondary, Allylic, Propargylic Solvent-free Environmentally benign, high yields. rsc.org
Silica-supported Boric Acid Primary, Secondary, Allylic, Benzylic Solvent-free, 100-110°C Heterogeneous, recyclable, high yields (87-95%). rsc.org
Methylboronic Acid Primary, Secondary, Tertiary 4 Å molecular sieves Mild protocol, catalyst can be recovered and reused. rsc.org
4-DMAP Primary, Secondary Excess ester or alcohol Effective amine catalyst, incompatible with tertiary alcohols. rsc.org

Advanced Catalytic Systems for Optimized Synthesis

Transition-metal catalysis offers powerful tools for constructing the carbon skeleton and introducing specific functional groups in complex molecules. nih.govresearchgate.net For the synthesis of this compound, transition-metal-catalyzed cross-coupling reactions are highly relevant for forming the key C-C bond between the difluorophenyl ring and the butyrate (B1204436) chain. Reactions such as the Suzuki, Heck, or Sonogashira couplings could be envisioned, starting with a suitably functionalized 2,5-difluorobenzene derivative and a four-carbon coupling partner.

Furthermore, transition metals play a crucial role in the synthesis of fluorinated ketones. sioc-journal.cnorganic-chemistry.org While direct C-H fluorination is a developing field, established methods often involve the coupling of precursors with a fluorine source. sioc-journal.cnmdpi.com For instance, palladium-catalyzed reactions are widely used for C-C bond formation in β-keto ester and malonate chemistry. nih.govnih.gov Palladium enolates, generated from allylic β-keto esters, can undergo various transformations to build complex carbon frameworks. nih.gov Rhodium-catalyzed C-C bond activation of ketones and alcohols also provides novel synthetic routes through the rearrangement of carbon skeletons. nih.govacs.org Vanadium-catalyzed couplings have been reported for the synthesis of α-fluoro-α′,β′-unsaturated ketones, demonstrating the utility of transition metals in incorporating fluorine atoms near a carbonyl group. organic-chemistry.orgmdpi.com

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering exceptional selectivity under mild conditions. nih.govmdpi.com For β-keto esters, enzymes can be employed for both their synthesis and their stereoselective transformation.

Lipases are widely used for the transesterification of β-keto esters, often proceeding with high chemoselectivity. google.comgoogle.com Lipase-catalyzed transesterification can be performed under mild, solvent-free conditions and can also be used for the kinetic resolution of racemic alcohols. google.comgoogle.com

For producing chiral derivatives, the asymmetric reduction of the keto group in β-keto esters is of great importance, yielding optically active β-hydroxy esters, which are valuable chiral building blocks. nih.govdntb.gov.ua Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are highly efficient in catalyzing these reductions with predictable stereoselectivity (either (R) or (S) depending on the enzyme) and high enantiomeric excess. mdpi.comabap.co.in Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), various other yeast strains (Pichia, Rhodotorula), fungi (Aspergillus), and bacteria, are also extensively used for the stereoselective reduction of prochiral ketones. nih.govabap.co.in These methods provide a green and efficient route to chiral alcohols and their corresponding esters. nih.gov

Table 3: Biocatalytic Reduction of Prochiral Keto Esters

Biocatalyst Substrate Example Product Configuration Key Advantages
Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) Various α- and β-keto esters (R) or (S) with high enantioselectivity High chemo-, regio-, and stereoselectivity. mdpi.com
Rhodotorula glutinis Benzyl (B1604629) acetoacetate, Ethyl 3-oxopentanoate (R)-alcohols High yield and stereoselectivity for a range of substrates. nih.gov
Candida parapsilosis ATCC 7330 Alkyl 2-oxopropanoates (S)-alcohols High conversion and enantiomeric excess. abap.co.in
Marine Microalgae (Chlorella sorokiniana) α-keto esters (S)-alcohols Stereoselectivity can be controlled by cultivation conditions. abap.co.in

Process Optimization and Scale-Up Considerations for Efficient Production of Analogous Compounds

The transition from laboratory-scale synthesis to efficient industrial production requires careful consideration of process optimization and scale-up. For the synthesis of this compound and its analogues, key factors include catalyst efficiency, reaction conditions, and downstream processing.

The use of heterogeneous or immobilized catalysts is highly advantageous for large-scale production. rsc.org For example, silica-supported boric acid in transesterification allows for simple filtration to recover and recycle the catalyst, minimizing waste and reducing costs. rsc.org Similarly, immobilized enzymes in biocatalytic processes enhance stability and allow for their reuse in continuous flow reactors.

Optimizing reaction conditions by moving to solvent-free or aqueous systems contributes to a greener and more cost-effective process. rsc.org Solvent-free Knoevenagel condensations and transesterifications have been shown to proceed with high efficiency. rsc.org In biocatalysis, conducting reactions in aqueous media at ambient temperature and pressure significantly reduces energy consumption and avoids the use of toxic organic solvents. nih.gov

Investigating the Chemical Reactivity and Transformational Pathways of Ethyl 4 2,5 Difluorophenyl 4 Oxobutyrate

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group in Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate is a primary site for nucleophilic attack, leading to a diverse range of products. Its reactivity is influenced by the presence of the electron-withdrawing difluorophenyl ring.

Chemo- and Stereoselective Reduction Reactions Leading to Hydroxy Esters

The reduction of the ketone in β-keto esters like this compound can yield valuable chiral hydroxy esters. While specific studies on this exact substrate are not prevalent, extensive research on analogous compounds such as ethyl 4-chloro-3-oxobutanoate provides a strong precedent for its expected reactivity. nih.govnih.govnih.gov Biocatalytic methods, in particular, have shown great promise in achieving high chemo- and stereoselectivity.

The use of baker's yeast (Saccharomyces cerevisiae) is a well-established method for the asymmetric reduction of β-keto esters. nih.gov For similar substrates, this method has been shown to produce hydroxy esters with high enantiomeric excess. Additionally, various other fungi and bacteria have been screened for their ability to reduce β-keto esters with high stereoselectivity. nih.gov Recombinant E. coli cells overexpressing specific carbonyl reductases and glucose dehydrogenase for cofactor regeneration have been engineered for the efficient synthesis of chiral hydroxybutanoates from their corresponding oxobutanoates. nih.gov These enzymatic systems offer mild reaction conditions and high selectivity, making them attractive for the synthesis of optically active building blocks.

The table below summarizes typical biocatalysts and their performance in the reduction of analogous β-keto esters, suggesting potential outcomes for this compound.

Catalyst SystemSubstrate ExampleProductEnantiomeric Excess (ee)Reference
Baker's YeastEthyl 4-chloro-3-oxobutanoateEthyl (S)-4-chloro-3-hydroxybutanoate>99% nih.gov
Candida magnoliae ReductaseEthyl 4-chloro-3-oxobutanoateEthyl (S)-4-chloro-3-hydroxybutanoate>99.9% nih.gov
Recombinant E. coliEthyl 4-chloro-3-oxobutanoateEthyl (R)-4-chloro-3-hydroxybutanoate91.7% nih.gov

Condensation Reactions with Nitrogen Nucleophiles, such as Hydrazines, for Hydrazone Formation and Subsequent Cyclization to Heterocyclic Derivatives (e.g., pyridazinones, pyrazolones)

The ketone carbonyl group readily undergoes condensation reactions with nitrogen nucleophiles like hydrazine (B178648) and its derivatives. The initial reaction typically forms a hydrazone intermediate, which can then undergo intramolecular cyclization to yield various heterocyclic compounds.

The reaction of a 1,4-dicarbonyl compound, which is structurally related to the product of hydrazine condensation with this compound, is a common method for the synthesis of pyridazine (B1198779) frameworks. researchgate.net The initial condensation of hydrazine with the ketone would be followed by cyclization involving the ester group to form a pyridazinone ring. While specific literature on the cyclization of the hydrazone of this compound to a pyridazinone was not found, the general reactivity pattern is well-established. nih.gov

A closely related reaction is the formation of pyrazole (B372694) derivatives. Research has shown that ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate, a compound structurally similar to the hydrazone of the title compound, serves as an intermediate in the preparation of pyrazole derivatives. nih.gov This suggests that this compound can react with substituted hydrazines to form hydrazones that can be cyclized to pyrazolones.

The general scheme for these reactions is as follows:

Hydrazone Formation: The ketone reacts with hydrazine (or a substituted hydrazine) to form a hydrazone.

Cyclization: The newly formed hydrazone undergoes an intramolecular reaction, typically with the ester moiety, to form a stable heterocyclic ring.

Reactions with Carbon Nucleophiles for Chain Elongation or Cyclization

The ketone carbonyl is susceptible to attack by carbon nucleophiles, such as organometallic reagents and ylides, leading to the formation of new carbon-carbon bonds. These reactions can be used for chain elongation or for the construction of more complex cyclic structures.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that can add to the ketone carbonyl. This reaction would convert the ketone into a tertiary alcohol, with the "R" group from the organometallic reagent being added to the carbon skeleton. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups.

The Wittig reaction provides a method for converting the ketone into an alkene. masterorganicchemistry.comwikipedia.orglumenlearning.com This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which reacts with the ketone to form a four-membered oxaphosphetane intermediate that subsequently decomposes to an alkene and triphenylphosphine (B44618) oxide. The structure of the ylide determines the substituent that replaces the carbonyl oxygen.

Reactivity of the Ester Moiety

The ester group of this compound is another key functional handle for derivatization. It can undergo nucleophilic acyl substitution reactions, such as transesterification and amidation.

Transesterification Reactions for Derivatization

Transesterification is a process where the ethyl group of the ester is exchanged for another alcohol group. This reaction is typically catalyzed by an acid or a base, although enzymatic and metal-based catalysts are also employed. bohrium.comnih.govresearchgate.net This allows for the synthesis of a variety of different esters of 4-(2,5-difluorophenyl)-4-oxobutanoic acid, which could be useful for modifying the compound's physical properties or for introducing other functional groups.

The selective transesterification of β-keto esters is a well-documented transformation, often proceeding under mild conditions with a high degree of functional group tolerance. nih.gov Various catalytic systems have been developed for this purpose, as summarized in the table below.

Catalyst TypeExamplesReaction ConditionsReference
Acid Catalysts Sulfuric Acid, p-Toluenesulfonic AcidAnhydrous conditions nih.gov
Base Catalysts Triethylamine, 4-DMAPGenerally mild bohrium.com
Enzyme Catalysts Candida antarctica lipase (B570770) B (CALB)Solvent-free, mild temperatures google.com
Metal Catalysts Boronic acids, Silica supported boric acidMild conditions, good yields bohrium.comresearchgate.net

Amidation Reactions to Form Corresponding Amides

The ester group can also react with amines to form the corresponding amides. This transformation, known as amidation, is a fundamental reaction in organic synthesis for the formation of the robust amide bond. nih.gov Direct amidation of esters can be challenging and often requires catalysis.

Several methods have been developed for the direct amidation of unactivated esters. nih.govmdpi.com These include the use of Lewis acid catalysts like iron(III) chloride under solvent-free conditions, which has been shown to be effective for a range of esters and amines. mdpi.com Another approach involves the use of titanium(IV) fluoride (B91410) as a catalyst in refluxing toluene. researchgate.net Base-promoted direct amidation is also a viable strategy. nih.gov These methods could be applied to this compound to synthesize a library of 4-(2,5-difluorophenyl)-4-oxobutanamides. nih.gov

Hydrolysis Mechanisms to Yield the Carboxylic Acid Analogue, 4-(2,5-Difluorophenyl)-4-oxobutanoic Acid

The conversion of this compound to its corresponding carboxylic acid, 4-(2,5-Difluorophenyl)-4-oxobutanoic acid, is a fundamental hydrolysis reaction. This transformation can be achieved under both acidic and basic conditions, with each pathway proceeding through a distinct mechanism.

Under acidic conditions, the reaction is a reversible process catalyzed by a proton source, typically a dilute mineral acid like HCl or H₂SO₄. chemguide.co.uk The mechanism, known as AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular), begins with the protonation of the carbonyl oxygen of the ester group by a hydroxonium ion (H₃O⁺). chemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.org The attack results in the formation of a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol). The elimination of ethanol (B145695), driven by the reformation of the carbonyl double bond, yields the protonated carboxylic acid. A final deprotonation step by a water molecule regenerates the acid catalyst and gives the final product, 4-(2,5-Difluorophenyl)-4-oxobutanoic acid. chemguide.co.uk Due to the reversible nature of this reaction, a large excess of water is typically used to drive the equilibrium towards the products. chemguide.co.uk

In contrast, base-catalyzed hydrolysis, or saponification, is an irreversible process. The mechanism, termed BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular), involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. viu.ca This addition forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (EtO⁻) as the leaving group. The highly basic ethoxide ion immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate and isolate the 4-(2,5-Difluorophenyl)-4-oxobutanoic acid product. The inherent irreversibility of the final deprotonation step makes this method highly efficient for complete hydrolysis. slideshare.net

The reaction rates for both mechanisms are influenced by the electronic nature of the substituents. viu.ca The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which can slightly increase the electrophilicity of the ester carbonyl carbon, potentially accelerating the rate of nucleophilic attack in both acid- and base-catalyzed hydrolysis compared to non-fluorinated analogues.

Table 1: Comparison of Hydrolysis Mechanisms
scienceFeaturelocal_fire_departmentAcid-Catalyzed Hydrolysis (AAC2)opacityBase-Catalyzed Hydrolysis (BAC2)
CatalystDilute Acid (e.g., H₂SO₄, HCl)Strong Base (e.g., NaOH, KOH)
ReversibilityReversibleIrreversible
Key StepProtonation of C=O, followed by H₂O attackNucleophilic attack by OH⁻ on C=O
IntermediateTetrahedral IntermediateTetrahedral Intermediate
Initial ProductCarboxylic Acid + AlcoholCarboxylate Salt + Alcohol
Work-upExtractionAcidification then Extraction

Reactivity at the α-Methylene Position

The methylene (B1212753) group adjacent to the carbonyl (the α-position) in this compound is a key site of reactivity due to the acidity of its protons.

The protons on the α-methylene carbon are acidic because the resulting carbanion (enolate) is stabilized by resonance. The negative charge is delocalized over the α-carbon and the oxygen atoms of both the adjacent ketone and ester carbonyl groups. This dual stabilization makes the α-protons in β-keto esters significantly more acidic than those adjacent to a single ketone or ester. The pKa of α-methylene protons in typical β-keto esters is around 10-11. chegg.com This acidity allows for easy deprotonation by common bases, such as alkoxides, to form a nucleophilic enolate.

The enolate exists in equilibrium with its neutral keto and enol tautomers. The keto-enol tautomerism is a fundamental property of this system. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, creating a pseudo-six-membered ring. The position of this equilibrium is influenced by factors such as solvent polarity and substitution.

Table 2: Approximate pKa Values of α-Protons in Various Carbonyl Compounds
compostCompound TypefunctionsFunctional GroupthermostatApproximate pKa
Alkane-CH₂-CH₂-CH₂-~50
Ester-CH₂-CH₂-COOR~25 indiana.edu
Ketone-CH₂-CH₂-COR~20 indiana.edu
β-Keto EsterROOC-CH₂-COR~11 chegg.com
β-DiketoneRCO-CH₂-COR~9

The enolate generated from this compound is a potent nucleophile and readily participates in alkylation and acylation reactions. aklectures.com

Alkylation: Upon treatment with a suitable base (e.g., sodium ethoxide in ethanol), the β-keto ester is deprotonated to form its enolate. This enolate can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction. aklectures.com The alkyl group is introduced at the α-carbon, forming a new carbon-carbon bond. This is a powerful method for elaborating the carbon skeleton of the molecule. The resulting α-substituted β-keto ester can be further hydrolyzed and decarboxylated to yield a ketone. aklectures.com

Acylation: Acylation at the α-carbon can also be achieved. While direct acylation of the monoanion can be complex, often leading to O-acylation, C-acylation can be favored by using specific reagents or by generating the dianion. cdnsciencepub.comacs.org For instance, reacting the enolate with an acyl chloride or anhydride (B1165640) can introduce an acyl group at the α-position. A common strategy involves forming the dianion using a strong base like sodium hydride followed by n-butyllithium, which allows for regioselective C-acylation. cdnsciencepub.com This reaction yields a β,δ-diketo ester, a versatile synthetic intermediate.

Electrophilic and Nucleophilic Aromatic Substitution on the 2,5-Difluorophenyl Ring

The reactivity of the 2,5-difluorophenyl ring is significantly influenced by the electronic properties of the fluorine substituents and the acyl group.

Fluorine atoms exert a dual electronic effect on the aromatic ring: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). libretexts.org

Nucleophilic Aromatic Substitution (NAS): The strong electron-withdrawing nature of fluorine atoms activates the aromatic ring towards nucleophilic attack, a reaction that is typically difficult for benzene (B151609) itself. masterorganicchemistry.comlibretexts.org For NAS to occur, a good leaving group (in this case, a fluoride ion) and strong electron-withdrawing groups positioned ortho or para to it are required to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org The acyl group at C1 and the fluorine at C2 both strongly activate the ring for nucleophilic attack, particularly at the positions ortho and para to them. Therefore, substitution of the fluorine atoms by strong nucleophiles (e.g., alkoxides, amines) is a plausible reaction, with the C2 and C5 positions being activated for displacement. youtube.com

Table 3: Directing Effects of Substituents on the Aromatic Ring
group_workSubstituent GroupboltEffect on Reactivity (EAS)exploreDirecting Influence (EAS)boltEffect on Reactivity (NAS)
-F (Fluorine)DeactivatingOrtho, ParaActivating
-COR (Acyl)DeactivatingMetaActivating
-AlkylActivatingOrtho, Para youtube.comDeactivating
-NO₂ (Nitro)Strongly DeactivatingMeta rsc.orgStrongly Activating

Intramolecular Cyclization and Rearrangement Reactions Leading to Fused Ring Systems and Spiro Compounds

The combination of a ketone, an active methylene group, and an aromatic ring in this compound provides the structural basis for various intramolecular cyclization reactions to form complex polycyclic systems.

Fused Ring Systems: One potential pathway to a fused ring system is through an intramolecular Friedel-Crafts acylation. Under strong acid conditions (e.g., polyphosphoric acid or H₂SO₄), the carboxylic acid (formed via in situ hydrolysis of the ester) could act as the electrophile, attacking the electron-rich aromatic ring to form a six-membered ring, leading to a tetralone derivative.

Another possibility involves the formation of an enol or enolate from the ketone, which could then undergo cyclization. For example, if the α,β-double bond is introduced, the resulting aryl vinyl ketone could undergo a Nazarov cyclization. The Nazarov cyclization is a 4π-electrocyclic reaction of divinyl ketones (or their equivalents) catalyzed by Lewis or Brønsted acids to form cyclopentenones. wikipedia.orgacs.org This would lead to the formation of a five-membered ring fused to the aromatic ring, yielding an indanone system. researchgate.netillinois.edu

Furthermore, the structure is amenable to reactions like the Pomeranz-Fritsch synthesis of isoquinolines, which involves the acid-catalyzed cyclization of benzalaminoacetals derived from aryl ketones. chem-station.comorganicreactions.orgwikipedia.org This would require prior modification of the butanoate side chain to introduce the necessary amine functionality.

Spiro Compounds: Spirocycles can be synthesized from β-keto esters through various strategies. researchgate.net One approach involves a double alkylation at the α-carbon with a dihaloalkane, followed by intramolecular cyclization. Alternatively, intramolecular condensation reactions can lead to spirocyclic structures. For example, conversion of the ester to a different functional group could enable an intramolecular aldol (B89426) or Knoevenagel-type condensation with the ketone, potentially forming a spirocyclic intermediate. rsc.org The synthesis of spiro compounds often involves creating a quaternary carbon center, which can be achieved through dearomatization reactions or intramolecular Michael additions. researchgate.netrsc.org

Formation of Diverse Heterocyclic Compounds via Cyclization

The chemical architecture of this compound, featuring a keto group and an ester functional group separated by a flexible alkyl chain, makes it a valuable precursor for the synthesis of various heterocyclic compounds. Through intramolecular cyclization and intermolecular condensation reactions with dinucleophilic reagents, this compound can be transformed into a range of cyclic structures, which are core components of many pharmacologically active molecules.

One of the most significant applications of this compound in heterocyclic synthesis is its reaction with hydrazine and its derivatives to form pyridazinone ring systems. The reaction proceeds via a cyclocondensation mechanism. Initially, the more reactive keto group of the butyrate (B1204436) chain reacts with one of the nitrogen atoms of hydrazine to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs where the second nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the ester group. This is followed by the elimination of an ethanol molecule, leading to the formation of a stable six-membered dihydropyridazinone ring.

This synthetic pathway is a versatile method for creating substituted pyridazinone derivatives, where the 2,5-difluorophenyl group remains as a key substituent on the heterocyclic ring. The general reaction scheme is illustrated below:

General Reaction Scheme: this compound + Hydrazine Hydrate (B1144303) → 6-(2,5-Difluorophenyl)-4,5-dihydropyridazin-3(2H)-one + Ethanol

The reaction conditions for such transformations are typically mild, often involving refluxing the reactants in a suitable solvent such as ethanol or acetic acid. The resulting dihydropyridazinone can serve as a scaffold for further chemical modifications to generate a library of compounds for various applications.

The following table summarizes the key reactants and the resulting heterocyclic product in this cyclization reaction.

Reactant 1Reactant 2Heterocyclic ProductReaction Type
This compoundHydrazine Hydrate6-(2,5-Difluorophenyl)-4,5-dihydropyridazin-3(2H)-oneCyclocondensation

Detailed research findings indicate that the nature of the solvent and the reaction temperature can influence the yield and purity of the final heterocyclic product. While specific studies on this compound are not extensively detailed in publicly available literature, the reactivity of γ-ketoesters is well-established, providing a strong predictive basis for this transformation. nih.govekb.eg The formation of the pyridazinone ring is a common and efficient method for building this particular heterocyclic core. mdpi.comnih.gov

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic and structural characterization of this compound is not publicly available. Consequently, it is not possible to provide a thorough and scientifically accurate article with detailed research findings and data tables as requested in the specific outline.

The required information for the following sections and subsections could not be located:

Advanced Spectroscopic and Structural Characterization Methods for Ethyl 4 2,5 Difluorophenyl 4 Oxobutyrate

Mass Spectrometry (MS):

Detailed Fragmentation Pattern Analysis for Structural Elucidation and Impurity Profiling.

While general principles of these analytical techniques can be described, the specific experimental values, such as chemical shifts, coupling constants, and mass-to-charge ratios of fragments for Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate, are not documented in the accessible resources. To ensure scientific accuracy and adherence to the strict requirements of the request, the article cannot be generated without this foundational data.

Infrared (IR) Spectroscopy for Comprehensive Functional Group Identification

Specific experimental IR spectroscopic data for this compound, including peak values and interpretations, are not available in the searched scientific literature. Such data would be essential for the definitive identification of its functional groups.

X-ray Crystallography for Solid-State Molecular Structure Determination and Conformation Analysis

A search of crystallographic databases yielded no published crystal structure for this compound. Therefore, a detailed analysis of its solid-state conformation and crystal packing is not possible.

No crystallographic studies have been published for this compound. Consequently, information regarding its crystal system, space group, and unit cell parameters is not available.

Without a determined crystal structure, a quantitative analysis of the bond lengths, bond angles, and torsional angles for this compound cannot be conducted.

Details regarding the intermolecular interactions and the crystal packing arrangement of this compound are unknown, as no X-ray diffraction data has been reported.

Computational Chemistry and Theoretical Investigations of Ethyl 4 2,5 Difluorophenyl 4 Oxobutyrate

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory is a cornerstone of modern chemistry, providing a framework for understanding the electronic structure and reactivity of molecules. youtube.com For Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate, an analysis of its molecular orbitals, particularly the frontier orbitals, can elucidate key aspects of its chemical nature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the 2,5-difluorophenyl ring, which is rich in π-electrons. The electron-donating character of the ring is slightly modulated by the electron-withdrawing fluorine atoms. The LUMO, on the other hand, is anticipated to be centered on the carbonyl groups of the ketone and the ester, which are electron-deficient centers.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-7.2Primarily localized on the difluorophenyl ring.
LUMO-1.5Primarily localized on the keto and ester carbonyl groups.
HOMO-LUMO Gap5.7Indicates moderate chemical reactivity.

Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical values for similar aromatic ketones.

This distribution of frontier orbitals suggests that this compound would likely act as a nucleophile at the aromatic ring in reactions with strong electrophiles and as an electrophile at the carbonyl carbons in reactions with nucleophiles.

Electrostatic potential (ESP) mapping is a computational technique that visualizes the charge distribution within a molecule, providing a guide to its reactive sites. youtube.com The ESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

In the case of this compound, the ESP map would be expected to show significant negative potential around the oxygen atoms of the carbonyl groups and the fluorine atoms, reflecting their high electronegativity. These regions would be susceptible to electrophilic attack. Conversely, positive potential would be concentrated on the hydrogen atoms and the carbonyl carbon atoms, indicating sites for nucleophilic attack. The aromatic ring would exhibit a more complex potential surface due to the interplay of the π-system and the electron-withdrawing fluorine substituents.

Table 2: Predicted Electrostatic Potential Extrema for this compound

RegionPredicted Electrostatic Potential (kcal/mol)Interpretation
Carbonyl Oxygens-45 to -55Strong nucleophilic character, site for protonation or coordination to Lewis acids.
Fluorine Atoms-20 to -30Moderate nucleophilic character.
Carbonyl Carbons+30 to +40Strong electrophilic character, susceptible to nucleophilic attack.
Aromatic Hydrogens+10 to +20Weakly electrophilic character.

Note: The values presented in this table are hypothetical and for illustrative purposes.

Conformational Analysis and Energy Landscapes to Identify Stable Conformations

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional structure. Conformational analysis aims to identify the stable conformations (rotational isomers) of a molecule and to determine their relative energies. youtube.com For this compound, rotation around the single bonds connecting the phenyl ring, the keto group, the methylene (B1212753) chain, and the ethyl ester group can lead to various conformers.

Computational methods can be employed to calculate the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of energy minima, which correspond to stable conformers. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics.

For this compound, key rotations would be around the C(aryl)-C(keto) bond and the C-C bonds of the butyrate (B1204436) chain. The most stable conformations would likely be those that minimize steric hindrance between the bulky difluorophenyl group and the ethyl ester moiety. Intramolecular interactions, such as weak hydrogen bonds, could also play a role in stabilizing certain conformations.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle (Aryl-C=O)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
A (Anti-periplanar)~180°0.075
B (Syn-periplanar)~0°1.515
C (Gauche)~60°2.510

Note: The values presented in this table are hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation Through Transition State Modeling for Key Synthetic Steps and Transformations

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the reaction mechanism and its kinetics.

For this compound, transition state modeling could be applied to understand a variety of transformations. For instance, in the synthesis of this compound via a Friedel-Crafts acylation, modeling could help to understand the regioselectivity of the reaction. In subsequent transformations, such as the reduction of the ketone or the hydrolysis of the ester, transition state calculations could provide insights into the reaction pathways and the role of catalysts.

Quantitative Structure-Reactivity Relationship (QSRR) Studies to Correlate Structural Features with Chemical Behavior or Precursor Efficacy

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. These models can then be used to predict the reactivity of new, unsynthesized compounds.

For a series of analogs of this compound, a QSRR study could be developed to correlate various molecular descriptors with a specific measure of reactivity, such as the rate constant for a particular reaction or the yield of a synthetic precursor. The molecular descriptors could include electronic properties (e.g., HOMO-LUMO energies, atomic charges), steric properties (e.g., molecular volume, surface area), and topological indices.

Table 4: Potential Descriptors for a QSRR Study of this compound Analogs

Descriptor ClassSpecific Descriptors
ElectronicHOMO energy, LUMO energy, Dipole moment, Atomic charges on carbonyl carbon
StericMolecular weight, Molecular volume, Surface area, Ovality
TopologicalWiener index, Balaban index, Kier & Hall connectivity indices

Molecular Dynamics Simulations for Understanding Solution-State Behavior and Interactions with Solvents or Catalysts

While quantum mechanical calculations are excellent for studying the properties of individual molecules, molecular dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes like solvation, conformational changes, and interactions with other molecules.

For this compound, MD simulations could be used to study its solvation in different solvents, which can have a significant impact on its reactivity and conformational preferences. Furthermore, MD simulations could be employed to investigate the interactions of the molecule with a catalyst, helping to elucidate the catalytic mechanism at an atomic level.

Applications of Ethyl 4 2,5 Difluorophenyl 4 Oxobutyrate As a Key Synthetic Precursor

Building Block in the Synthesis of Complex Organic Architectures

The utility of Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate as a precursor lies in the reactivity of its two carbonyl centers. The ketone is susceptible to reactions with nucleophiles, while the ester can undergo hydrolysis, amidation, or reduction. This dual reactivity enables chemists to forge new carbon-carbon and carbon-heteroatom bonds, facilitating the assembly of intricate organic structures. Its role as a linchpin in synthetic pathways is most prominently demonstrated in its application to form advanced heterocyclic systems, where the specific arrangement of its functional groups dictates the type of ring structure that can be formed. The incorporation of the 2,5-difluorophenyl moiety is particularly significant, as this substituent is a well-known pharmacophore that can enhance the biological activity and metabolic stability of the final molecular architecture.

Intermediate in the Preparation of Advanced Heterocyclic Systems

The strategic placement of the keto and ester functionalities in this compound makes it an ideal starting material for synthesizing a range of heterocyclic compounds. Specific ring systems can be selectively targeted by choosing appropriate reaction partners and conditions, leveraging the compound's inherent reactivity to drive cyclization reactions.

This compound is a suitable precursor for the synthesis of pyridazinone derivatives. The synthesis proceeds via a two-step sequence. First, the ethyl ester is hydrolyzed to the corresponding γ-keto acid, 4-(2,5-difluorophenyl)-4-oxobutanoic acid. This intermediate then undergoes a condensation reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). The reaction involves the formation of a hydrazone with the ketone, followed by an intramolecular cyclization and dehydration to yield the stable, six-membered 6-(2,5-difluorophenyl)pyridazin-3(2H)-one ring system. Pyridazinone scaffolds are prevalent in many biologically active compounds.

Conversely, the direct synthesis of pyrazolone (B3327878) derivatives is not a typical application for this compound. Standard methods for pyrazolone synthesis, such as the Knorr pyrazole (B372694) synthesis, require a 1,3-dicarbonyl compound (a β-ketoester) to react with a hydrazine derivative. As this compound is a 1,4-dicarbonyl compound (a γ-ketoester), it does not possess the requisite spacing between its carbonyl groups for this specific cyclization pathway.

The utility of this compound as a direct precursor for quinoline (B57606) scaffolds via common named reactions is limited. Classical quinoline syntheses such as the Combes, Conrad-Limpach, and Knorr methods typically require β-dicarbonyl or β-ketoester substrates to react with anilines. iipseries.orgnih.gov The 1,4-dicarbonyl nature of the title compound makes it incompatible with these specific reaction pathways.

Similarly, the most prevalent method for thiazole (B1198619) synthesis, the Hantzsch thiazole synthesis, involves the reaction of an α-haloketone with a thioamide. To be utilized in this manner, this compound would first need to undergo a separate chemical transformation to introduce a halogen (e.g., bromine or chlorine) at the C-3 position (alpha to the ketone), converting it into an Ethyl 3-halo-4-(2,5-difluorophenyl)-4-oxobutyrate intermediate. This multi-step approach is possible but represents an indirect application of the compound.

This compound is an excellent precursor for the synthesis of substituted pyrroles via the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.orgrgmcet.edu.inyoutube.com This well-established reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine under neutral or weakly acidic conditions. organic-chemistry.org The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole (B145914) ring. wikipedia.org Using this method, this compound can be directly converted into ethyl 5-(2,5-difluorophenyl)-1H-pyrrole-2-carboxylates, which are valuable intermediates for more complex molecules.

While piperidine (B6355638) derivatives are crucial in pharmaceuticals, the direct cyclization of a γ-ketoester like this compound into a piperidine ring is not a standard or common synthetic transformation. The synthesis of piperidines typically involves different starting materials and cyclization strategies, such as the reduction of pyridine (B92270) derivatives or intramolecular cyclization of functionalized linear precursors. nih.gov

Role in the Design and Synthesis of Pharmaceutical Scaffolds with Tunable Properties[1][2][3][4][5][21].

Precursors for Investigational Agents with Reported Antimicrobial Potential

While direct studies on the antimicrobial applications of derivatives synthesized from this compound are not extensively documented in publicly available research, the structural motifs present in this compound are found in various molecules with established antimicrobial properties. The difluorophenyl group, for instance, is a common feature in many antimicrobial agents, where the fluorine atoms can enhance metabolic stability and binding affinity to biological targets.

The oxobutanoate portion of the molecule provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex structures. Research on structurally similar compounds, such as other oxobutanoate derivatives, has shown that they can serve as precursors for heterocyclic compounds like 1,3,4-oxadiazoles, which have demonstrated a broad spectrum of antimicrobial activities. The synthesis of such derivatives often involves the cyclization of the oxobutanoate chain with various reagents to form the desired heterocyclic ring system. The presence of the difluorophenyl group in these resulting molecules could potentially modulate their antimicrobial efficacy.

Structural Motif Potential Contribution to Antimicrobial Activity Example of Structurally Similar Compound Class
2,5-DifluorophenylEnhanced metabolic stability, improved binding to target enzymesDifluorinated quinolone antibiotics
OxobutyrateVersatile synthetic handle for building heterocyclic scaffolds1,3,4-Oxadiazole derivatives

Further research is needed to specifically explore the synthesis and antimicrobial evaluation of derivatives directly prepared from this compound.

Building Blocks for Compounds Explored in Anti-inflammatory Research

The potential of this compound as a precursor for anti-inflammatory agents is an area of significant interest. Inflammation is a complex biological response, and various chemical scaffolds have been investigated for their ability to modulate inflammatory pathways. The core structure of this compound can be modified to generate novel compounds for anti-inflammatory drug discovery.

Derivatives of butyrates have been explored for their anti-inflammatory properties. The synthesis of novel compounds from this compound could lead to the development of new chemical entities with improved efficacy and selectivity. For example, the keto group and the ester functionality can be utilized in condensation reactions to build heterocyclic systems that are known to possess anti-inflammatory activity.

Derivative Class Synthetic Approach from Precursor Reported Anti-inflammatory Mechanism (of similar compounds)
Novel HeterocyclesCondensation and cyclization reactionsInhibition of pro-inflammatory enzymes (e.g., COX, LOX)
Modified Side ChainsFunctional group transformations of the butyrate (B1204436) chainModulation of cytokine production

Intermediates for Scaffolds under Investigation for Anticancer or Antiviral Properties

The structural components of this compound are present in various compounds that have been investigated for their potential anticancer and antiviral activities. The difluorophenyl moiety is a key feature in several approved and investigational drugs in these therapeutic areas.

In the context of anticancer research, this precursor can be used to synthesize a variety of scaffolds. For instance, it can be a starting material for the preparation of substituted pyrimidines or other nitrogen-containing heterocycles, which are known to interact with various targets in cancer cells, such as kinases and DNA.

Regarding antiviral research, the development of novel antiviral agents is a continuous effort. While specific examples of antiviral compounds derived directly from this compound are limited in the literature, its potential as a building block for nucleoside and non-nucleoside analogues warrants investigation. The difluorophenyl group can impart desirable pharmacokinetic properties to the final compounds.

Therapeutic Area Potential Scaffold Synthetic Utility of Precursor
AnticancerSubstituted Pyrimidines, Kinase InhibitorsProvides the difluorophenyl pharmacophore and a reactive chain for cyclization.
AntiviralNovel Heterocyclic SystemsCan be elaborated into complex structures that may interfere with viral replication.

Contributions to Material Science Research through Precursor Synthesis for Novel Polymeric or Electronic Materials

Beyond its applications in medicinal chemistry, this compound also holds potential as a precursor in material science. The synthesis of novel polymers and electronic materials often relies on the availability of versatile monomers and building blocks.

A structurally related compound, ethyl 4-chloro-4-oxobutyrate, has been utilized in the synthesis of polymer-supported bifunctional catalysts. This suggests that the oxobutyrate functionality is amenable to polymerization and functionalization on solid supports. The presence of the difluorophenyl group in this compound could introduce unique properties to the resulting polymers, such as enhanced thermal stability, altered solubility, and specific electronic characteristics due to the electron-withdrawing nature of the fluorine atoms.

In the field of electronic materials, organic molecules with specific electronic properties are in high demand. The difluorophenyl group can influence the electronic nature of a molecule, and its incorporation into larger conjugated systems or polymers could lead to materials with interesting optical and electronic properties suitable for applications in organic electronics.

Material Type Role of this compound Potential Properties Conferred by the Difluorophenyl Group
Functional PolymersMonomer or functional building blockThermal stability, modified solubility, specific electronic properties
Organic Electronic MaterialsPrecursor for conjugated moleculesAltered HOMO/LUMO levels, potential for charge transport

Further exploration is required to fully realize the potential of this compound in the synthesis of advanced materials.

Future Perspectives and Emerging Research Avenues for Ethyl 4 2,5 Difluorophenyl 4 Oxobutyrate

Development of Sustainable and Greener Synthetic Routes to Minimize Environmental Impact.

The growing emphasis on green chemistry is driving the development of more environmentally benign synthetic methods for producing complex organic compounds. chemistryjournals.net Traditional synthesis routes often rely on volatile and toxic organic solvents, hazardous reagents, and energy-intensive conditions, which contribute significantly to environmental waste. chemistryjournals.net For a compound like Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate, future research will prioritize the adoption of sustainable practices.

Key strategies for greener synthesis routes include:

Alternative Solvents: Replacing conventional solvents with greener alternatives such as water, ionic liquids, or supercritical fluids can drastically reduce environmental impact. chemistryjournals.net Water is particularly advantageous due to its non-toxicity and abundance. chemistryjournals.net

Biocatalysis: The use of enzymes as natural catalysts offers high specificity and operates under mild conditions, minimizing byproducts and energy consumption. chemistryjournals.net For instance, lipases could be explored for esterification steps in the synthesis pathway, providing a greener alternative to acid-catalyzed methods. chemistryjournals.net

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to heat reactions, which can significantly shorten reaction times and reduce energy usage compared to conventional heating methods. chemistryjournals.net

By integrating these principles, the synthesis of this compound can become more efficient and environmentally friendly, aligning with the broader goals of sustainable industrial chemistry.

Table 1: Comparison of Conventional vs. Green Synthesis Strategies

Feature Conventional Synthesis Green Synthesis
Solvents Often volatile and toxic organic solvents Water, ionic liquids, supercritical fluids
Catalysts Traditional acid/base or metal catalysts Biocatalysts (enzymes)
Energy High energy consumption (prolonged heating) Reduced energy use (e.g., microwave-assisted)
Waste Significant generation of hazardous byproducts Minimized waste and byproducts
Atom Economy Can be low Generally higher

Exploration of Novel Catalytic Transformations and Cascade Reactions.

The reactivity of β-keto esters like this compound makes them ideal substrates for a wide range of catalytic transformations. The trifluoromethyl group, similar in its electron-withdrawing nature to the difluorophenyl group, has been shown to be a pivotal building block in medicinal chemistry due to its ability to enhance bioactivity. researchgate.net Compounds like ethyl 4,4,4-trifluoro-3-oxobutanoate readily undergo reactions with various substrates in the presence of catalysts. researchgate.net

Future research is expected to focus on developing novel catalytic systems to expand the synthetic utility of this compound. This includes:

Cascade Reactions: Designing multi-step reactions that occur in a single pot without the need to isolate intermediates. This approach, often involving multicomponent reactions, improves efficiency and reduces waste. For example, one-pot reactions involving Knoevenagel condensation followed by a Michael addition and intramolecular annulation have been used to create complex heterocyclic structures from similar ketoesters. researchgate.net

Asymmetric Catalysis: Developing chiral catalysts to produce enantiomerically pure compounds, which is crucial for pharmaceutical applications. Organocatalysis, in particular, offers a metal-free approach to synthesizing optically active molecules. researchgate.net

These advanced catalytic methods will enable the construction of complex molecular architectures from the this compound scaffold with high precision and efficiency.

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency and Reproducibility.

Flow chemistry and automated synthesis are transforming the landscape of chemical production from laboratory scale to industrial manufacturing. uc.ptbeilstein-journals.org These technologies offer significant advantages over traditional batch processing, including improved safety, better reaction control, and enhanced reproducibility. beilstein-journals.org

For this compound, integration into these platforms could involve:

Continuous-Flow Synthesis: Developing a continuous process where reagents are pumped through a reactor, allowing for precise control over parameters like temperature, pressure, and reaction time. uc.ptnih.gov This is particularly beneficial for managing potentially hazardous intermediates or exothermic reactions safely. beilstein-journals.org

Automated Platforms: Utilizing automated synthesis units can streamline the production process, from reagent addition to purification. nih.govnih.gov Automated radiosynthesis of related compounds has demonstrated the ability to produce radiotracers in good yields within a short timeframe, including purification. nih.govnih.gov This level of automation ensures high reproducibility and can accelerate the discovery and development of new derivatives. rsc.org

The adoption of flow chemistry and automation will be critical for the scalable, safe, and efficient production of this compound and its downstream products.

Table 2: Advantages of Flow Chemistry in Synthesis

Advantage Description
Enhanced Safety Small reaction volumes minimize risks associated with hazardous materials and exothermic reactions.
Precise Control Superior control over reaction parameters (temperature, pressure, stoichiometry) leads to higher selectivity and yield.
Scalability Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel.
Reproducibility Automated systems ensure consistent reaction conditions, leading to highly reproducible results.
Integration Allows for the integration of reaction, workup, and purification steps into a single, continuous process.

Expanded Applications in the Construction of Functional Materials with Specific Electronic or Optical Properties.

The unique electronic properties conferred by the difluorophenyl moiety make this compound a promising precursor for advanced functional materials. Fluorinated organic compounds are widely used in materials science for applications in electronics and optics.

Emerging research avenues in this area include:

Organic Semiconductors: Incorporating the difluorophenyl-oxobutyrate unit into polymers or small molecules for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The fluorine atoms can influence molecular packing and electronic energy levels, which are critical for device performance.

Nonlinear Optical (NLO) Materials: The synthesis of materials with high laser-induced damage thresholds and significant third-order optical nonlinearities. researchgate.net The difluorophenyl group could enhance these properties, making the resulting materials suitable for applications in photonics and optoelectronics.

By leveraging the specific characteristics of the difluorophenyl group, this keto ester can serve as a key building block for a new generation of high-performance organic materials.

Advanced Ligand Design and Organocatalysis Utilizing the Difluorophenyl-oxobutyrate Motif.

The structural features of this compound make it an interesting motif for the design of new ligands and organocatalysts. The design of ligands that bind tightly and specifically to proteins or metal centers is a central goal in chemistry and drug discovery. harvard.edu

Future research could explore:

Ligand Development: Using the difluorophenyl-oxobutyrate scaffold to create new ligands for transition metal catalysis. The fluorine atoms can modulate the electronic properties of the metal center, potentially leading to catalysts with novel reactivity or selectivity. The use of natural or "green" ligands is also a growing area of interest in the design of metallodrugs. mdpi.com

Organocatalysis: Employing derivatives of this compound as substrates or catalysts in enantioselective organocatalytic reactions. The combination of the keto and ester functionalities provides multiple reactive sites that can be exploited in asymmetric transformations to build complex chiral molecules. researchgate.net

The development of advanced ligands and organocatalysts based on this motif could unlock new synthetic pathways and applications in both catalysis and medicinal chemistry.

Q & A

Q. What are the common synthetic routes for Ethyl 4-(2,5-difluorophenyl)-4-oxobutyrate?

The compound is typically synthesized via Knoevenagel condensation between 2,5-difluorobenzaldehyde and ethyl acetoacetate under alkaline conditions, followed by hydrolysis and decarboxylation steps . Alternative routes involve coupling reactions using pre-functionalized fluorophenyl intermediates. For example, brominated analogs (e.g., Ethyl 4-(4-bromophenyl)-4-oxobutyrate) can be synthesized via nucleophilic substitution with yields up to 99% using ethanol or diazoacetic acid ethyl ester . Key considerations include:

  • Catalyst selection : Use of piperidine or ammonium acetate for condensation.
  • Temperature control : Optimal yields (74–99%) are achieved at 80–100°C .
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR : 1^1H and 19^19F NMR to confirm fluorine substitution patterns and ester/ketone functionality. For example, the 2,5-difluorophenyl group shows distinct splitting in 19^19F NMR due to para-fluorine coupling .
  • IR Spectroscopy : Peaks at ~1730 cm1^{-1} (ester C=O) and ~1680 cm1^{-1} (ketone C=O) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C12H12F2O3C_{12}H_{12}F_2O_3: 254.075 g/mol).

Q. How does the difluorophenyl group influence the compound's physicochemical properties?

The electron-withdrawing nature of fluorine increases the electrophilicity of the ketone group, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions). This also affects solubility, with logP values typically higher than non-fluorinated analogs, making it more lipophilic .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved during synthesis optimization?

Discrepancies in yields (e.g., 74% vs. 99% for brominated analogs ) often arise from:

  • Reaction scalability : Batch vs. continuous flow reactors (CFRs). CFRs improve heat/mass transfer, reducing side reactions .
  • Catalyst degradation : Monitor catalyst activity via in-situ FTIR or HPLC.
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., over-oxidation products) and adjust reaction stoichiometry .

Q. What strategies mitigate fluorinated byproduct formation during nucleophilic substitution?

  • Protecting groups : Temporarily block reactive ketone sites with tert-butyldimethylsilyl (TBS) groups to prevent unwanted fluorination .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance fluoride ion solubility, reducing competing elimination reactions.
  • Temperature modulation : Lower temperatures (0–5°C) favor substitution over elimination .

Q. How is this compound utilized in drug discovery pipelines?

  • Intermediate for kinase inhibitors : The ketone group undergoes reductive amination to form amine derivatives, which are screened against targets like cyclin-dependent kinases (CDKs) .
  • Probe for enzyme inhibition : Fluorine enhances binding to hydrophobic enzyme pockets. For example, derivatives show IC50_{50} values <1 µM against kynurenine-3-hydroxylase, a target in neurodegenerative diseases .

Q. What in vitro assays validate its biological activity?

  • Enzyme inhibition assays : Measure inhibition of COX-2 or monoamine oxidases (MAOs) using fluorometric substrates (e.g., Amplex Red for MAO) .
  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Variations in IC50_{50} values or antimicrobial efficacy may stem from:

  • Assay conditions : Differences in pH, serum content, or incubation time. Standardize protocols using reference compounds (e.g., aspirin for COX-2 assays) .
  • Compound purity : Impurities like ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate (from incomplete substitution) can skew results. Validate purity via HPLC (>98%) before testing .

Q. Why do some synthesis routes report lower yields despite optimized conditions?

  • Steric effects : Bulky 2,5-difluorophenyl groups hinder nucleophilic attack on the ketone. Introduce directing groups (e.g., methoxy) to improve regioselectivity .
  • Side reactions : Competing aldol condensation or ester hydrolysis. Use anhydrous solvents and molecular sieves to suppress water-mediated degradation .

Methodological Recommendations

Q. Advanced purification techniques for fluorinated intermediates

  • Chiral separation : Use HPLC with cellulose-based columns (e.g., Chiralpak IA) to resolve enantiomers, critical for studying stereoselective biological effects .
  • Crystallography : Single-crystal X-ray diffraction to confirm fluorine positioning, especially in polymorphic forms .

Q. Computational modeling for reactivity prediction

  • DFT calculations : Simulate transition states to predict regioselectivity in electrophilic aromatic substitution (e.g., nitration at the 4-position due to fluorine directing effects) .
  • Docking studies : Model interactions with COX-2 or MAO-B to guide structural modifications (e.g., adding methyl groups to improve binding affinity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.